3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4NO3S/c16-12-7-11(5-6-13(12)17)25(23,24)21-8-14(22)9-1-3-10(4-2-9)15(18,19)20/h1-7,14,21-22H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXALZLDOTWRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their activity.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide. These factors can include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloro, fluoro, and trifluoromethyl groups, which can form hydrogen bonds and participate in electrostatic interactions.
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of different dosages of 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide in animal models have not been reported in the literature. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
3-Chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide, often referred to by its chemical structure, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H12ClF3N2O3S
- Molecular Weight : 362.76 g/mol
- CAS Number : 353292-92-9
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against various enzymes such as cholinesterases and cyclooxygenase (COX). For instance, halogenated derivatives often exhibit enhanced interactions due to electron-withdrawing effects, which can stabilize enzyme-ligand complexes .
- Antioxidant Activity : The presence of trifluoromethyl groups has been linked to increased free radical scavenging abilities. This is crucial in mitigating oxidative stress-related cellular damage .
- Cytotoxicity : Studies have indicated that certain derivatives of sulfonamide compounds exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The specific mechanisms may involve apoptosis induction and cell cycle arrest .
Biological Activity Overview
Here is a summary of the biological activities associated with this compound and its analogs:
Case Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated significant inhibition with IC50 values indicating moderate potency against these enzymes. The structural modifications, particularly the presence of halogen atoms, were found to enhance inhibitory activity.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Research involving the cytotoxicity of sulfonamide derivatives showed that specific analogs exhibited substantial growth inhibition in MCF-7 cells. The study highlighted that the mechanism involved apoptosis and was influenced by the compound's ability to induce oxidative stress within the cells.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Solubility : Moderate aqueous solubility was noted at pH 7.4.
- Permeability : Caco-2 permeability assays indicated that the compound is likely brain penetrable, which is vital for central nervous system-targeted therapies.
- Stability : The compound showed good stability in human plasma over a period of two hours post-administration .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on the Benzene Ring
3-Chloro-4-fluoro vs. Methoxy/Chloro Derivatives
- 3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide ():
- Replaces the 4-fluoro with 4-methoxy , increasing electron-donating capacity.
- The N-(furanylmethyl-thienylmethyl) group lacks the hydroxy and CF₃ motifs, reducing β3-AR selectivity compared to the target compound.
- Impact : Methoxy groups may reduce metabolic stability due to demethylation pathways, whereas fluoro substituents enhance resistance to oxidation .
Double Sulfonamide Derivatives
N-Substituent Modifications
Hydroxyethyl vs. Heterocyclic Groups
- N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]... (): Retains the hydroxyethyl group but replaces CF₃ with methoxy, reducing lipophilicity (logP decrease).
Trifluoromethylphenyl vs. Thiazole-Containing Analogues
- (R)-N-[4-(2-((2-Hydroxy-2-(pyridin-3-yl)ethyl)amino)ethyl)phenyl]-4-(4-(4-trifluoromethylphenyl)thiazol-2-yl)benzenesulfonamide (): Incorporates a thiazole ring and pyridinyl group, enhancing π-π stacking with β3-AR. The target compound’s hydroxyethyl-CF₃ motif may offer comparable affinity but simplified synthesis .
Pharmacological and Pharmacokinetic Profiles
Species-Specific Receptor Efficacy
- Rat β3-AR agonists often fail in humans due to receptor divergence (e.g., lower efficacy of CL-316,243 in humans) . The target compound’s CF₃ group may improve human β3-AR binding, but its hydroxyethyl group must avoid off-target β1/β2-AR activation, a common issue with early agonists .
Metabolic Stability
- 4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (): Methoxy groups are susceptible to cytochrome P450-mediated demethylation, shortening half-life.
Data Tables
Table 1: Structural and Physical-Chemical Comparisons
| Compound Name | Substituents (Benzene) | N-Substituent | logP | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3-Cl, 4-F | 2-hydroxy-2-(4-CF₃-phenyl)ethyl | ~5.1* | ~435.8 | High lipophilicity, polar hydroxy |
| 3-Chloro-4-methoxy-N-(furanylmethyl-thienylmethyl)benzenesulfonamide (Ev. 2) | 3-Cl, 4-OCH₃ | Furanylmethyl-thienylmethyl | ~4.3 | ~468.9 | Electron-rich, metabolic liability |
| (R)-Thiazole-containing β3-AR agonist (Ev. 4, 10) | 4-CF₃-thiazole | Hydroxyethyl-pyridinyl | 5.3 | 624.7 | High receptor affinity, complex synthesis |
*Estimated using fragment-based methods.
Table 2: Pharmacological Comparisons
| Compound Class | Human β3-AR Efficacy | β1/β2-AR Selectivity | Half-Life (h) | Clinical Status |
|---|---|---|---|---|
| Target Compound | Moderate (predicted) | High | ~8-12* | Preclinical |
| CL-316,243 (Ev. 1) | Low | Low | 2-4 | Discontinued (Phase I) |
| L-796568 (Ev. 10) | High | Moderate | 6-8 | Phase II (halted) |
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and sulfonylation. For example:
- Step 1: React 4-(trifluoromethyl)phenylacetone with hydroxylamine to form the oxime intermediate.
- Step 2: Reduce the oxime to generate the 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol backbone.
- Step 3: Sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃) .
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- X-ray crystallography resolves the 3D structure, confirming the sulfonamide linkage and substituent orientation. Key parameters include bond angles (e.g., S–N–C) and torsional angles (e.g., dihedral angle between benzene rings) .
- Spectroscopic Analysis:
- NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.8–8.2 ppm (aromatic protons), δ 4.2–4.5 ppm (–CH(OH)–), and δ 1.5–2.0 ppm (–CF₃). ¹⁹F NMR confirms trifluoromethyl (–CF₃) at δ −63 to −65 ppm .
- HRMS: Exact mass calculation (e.g., [M+H]⁺ = 437.05 Da) verifies molecular formula .
Basic: What preliminary assays are used to screen its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against bacterial acyl carrier protein synthase (acps-pptase) using a malachite green phosphate detection kit to measure IC₅₀ values .
- Antimicrobial Screening: Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced: How can researchers identify and validate its primary enzymatic targets?
Methodological Answer:
- Target Fishing: Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from bacterial lysates. Validate via SDS-PAGE and LC-MS/MS .
- Kinetic Studies: Perform time-dependent inhibition assays to distinguish between competitive/non-competitive binding modes. For example, pre-incubate the enzyme with the compound and monitor residual activity .
- Mutagenesis: Generate acps-pptase mutants (e.g., Ser97Ala) to identify critical binding residues via activity loss .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing –CF₃ with –CH₃ or –Cl) and compare bioactivity .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Arg104 of acps-pptase) .
- 3D-QSAR: Build CoMFA or CoMSIA models using IC₅₀ data to predict optimal substituent patterns .
Advanced: How should contradictory data on mechanism of action be resolved?
Methodological Answer:
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .
- Orthogonal Assays: Combine enzyme inhibition data with bacterial growth curve analysis to confirm dual-target inhibition hypotheses .
- Metabolomic Profiling: Use LC-MS to track downstream pathway disruptions (e.g., fatty acid biosynthesis intermediates) .
Advanced: What computational approaches optimize its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to assess logP (target <3), solubility (ESOL model), and CYP450 inhibition risks .
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability (CHARMM force field) to guide structural modifications .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs to prioritize synthesis .
Advanced: How can researchers address unexpected by-products during synthesis?
Methodological Answer:
- Mechanistic Analysis: Use DFT calculations (Gaussian 09) to identify reactive intermediates (e.g., sulfonyl nitrene formation) .
- Reaction Monitoring: Employ in-situ IR spectroscopy to detect side products (e.g., over-sulfonylation) and adjust stoichiometry .
- By-Product Isolation: Purify via preparative TLC and characterize by NMR/MS to identify structural deviations (e.g., di-sulfonamide adducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
